

Structure-Activity Relationship of p-TIA Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Conopeptide rho-TIA

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The conopeptide p-TIA, isolated from the venom of the marine snail *Conus tulipa*, presents a unique pharmacological profile as a selective antagonist of $\alpha 1$ -adrenoceptors. Its distinct mechanism of action, involving allosteric antagonism, has garnered significant interest for the development of novel subtype-selective inhibitors. This guide provides a comprehensive comparison of p-TIA analogs, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing relevant biological pathways.

Performance Comparison of p-TIA Analogs

The following tables summarize the binding affinities of various p-TIA analogs for the human $\alpha 1A$, $\alpha 1B$, and $\alpha 1D$ -adrenoceptor subtypes. The data is derived from radioligand binding assays and functional assays measuring inositol phosphate formation.

Alanine-Scanning Mutagenesis of p-TIA

An alanine scan of p-TIA was performed to identify key residues responsible for its affinity and selectivity. The following table presents the inhibitory constants (K_i) of the alanine-substituted analogs against the three $\alpha 1$ -adrenoceptor subtypes.

Analog	α 1A Ki (nM)	α 1B Ki (nM)	α 1D Ki (nM)	Fold Selectivity (α 1A/ α 1B)	Fold Selectivity (α 1D/ α 1B)
p-TIA (Wild-Type)	20	2	25	10	12.5
F1A	>1000	200	>1000	-	-
N2A	150	15	200	10	13.3
W3A	500	50	600	10	12
R4A	>1000	>1000	>1000	-	-
C5A	-	-	-	-	-
C6A	-	-	-	-	-
L7A	100	10	120	10	12
I8A	80	30	100	2.7	3.3
P9A	60	6	70	10	11.7
A10G	25	2.5	30	10	12
C11A	-	-	-	-	-
R12A	300	30	350	10	11.7
R13A	250	25	300	10	12
N14A	40	4	50	10	12.5
H15A	50	5	60	10	12
K16A	70	7	80	10	11.4
K17A	60	6	70	10	11.7
F18A	300	10	500	30	50
C19A	-	-	-	-	-

Data adapted from Chen et al., 2004, Journal of Biological Chemistry.[1]

Key Findings:

- Arg4 is critical for activity: Alanine substitution at position 4 (R4A) resulted in a complete loss of affinity for all three α 1-adrenoceptor subtypes, highlighting its essential role in receptor binding.[\[2\]](#)[\[3\]](#)
- Residues around Arg4 contribute to potency: Several other residues clustered around Arg4 also contribute to the potency of ρ -TIA.
- Ile8 is crucial for noncompetitive antagonism at α 1B-ARs: The I8A analog exhibited a reduced potency at the α 1B subtype and, significantly, shifted from a noncompetitive to a competitive inhibitor.[\[1\]](#)
- Phe18 substitution enhances selectivity: The F18A analog demonstrated increased selectivity for the α 1B-adrenoceptor over the α 1A and α 1D subtypes.[\[1\]](#)

N-Terminal Truncation of ρ -TIA

N-terminal truncations of ρ -TIA were performed to assess the importance of the N-terminal residues for its activity.

Analog	α 1B Ki (nM)
ρ -TIA (Full-Length)	2
des-F1- ρ -TIA	15
des-F1,N2- ρ -TIA	80
des-F1,N2,W3- ρ -TIA	500
des-F1,N2,W3,R4- ρ -TIA	>1000

Data adapted from Sharpe et al., 2003, Journal of Biological Chemistry.[\[2\]](#)

Key Findings:

- N-terminally truncated analogs of ρ -TIA were less active than the full-length peptide.[\[2\]](#)[\[3\]](#)

- A significant decline in activity was observed upon the removal of the fourth residue, Arg4, further emphasizing its critical role.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Synthesis of p-TIA Analogs

Objective: To synthesize p-TIA and its analogs for structure-activity relationship studies.

Methodology:

- Solid-Phase Peptide Synthesis: Peptides were synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy on a Rink Amide resin.
- Amino Acid Coupling: Fmoc-protected amino acids were coupled sequentially to the growing peptide chain.
- Deprotection: The Fmoc protecting group was removed at each step to allow for the coupling of the next amino acid.
- Cleavage and Deprotection: Once the full peptide sequence was assembled, the peptide was cleaved from the resin, and all side-chain protecting groups were removed.
- Oxidative Folding: The linear peptide was subjected to oxidative folding conditions to form the correct disulfide bonds.
- Purification: The crude peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product was characterized by mass spectrometry to confirm its identity and purity.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of p-TIA analogs for $\alpha 1$ -adrenoceptor subtypes.

Methodology:

- **Membrane Preparation:** Membranes from cells stably expressing the human $\alpha 1A$, $\alpha 1B$, or $\alpha 1D$ -adrenoceptor subtypes were prepared.
- **Competition Binding:** The membranes were incubated with a fixed concentration of a radiolabeled antagonist (e.g., $[3H]$ prazosin) and increasing concentrations of the unlabeled p -TIA analog.
- **Incubation:** The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- **Quantification of Radioactivity:** The radioactivity retained on the filters was measured using a scintillation counter.
- **Data Analysis:** The data were analyzed using non-linear regression to determine the IC_{50} value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The K_i value was then calculated from the IC_{50} value using the Cheng-Prusoff equation.

Inositol Phosphate Formation Assay

Objective: To functionally characterize the antagonist activity of p -TIA analogs.

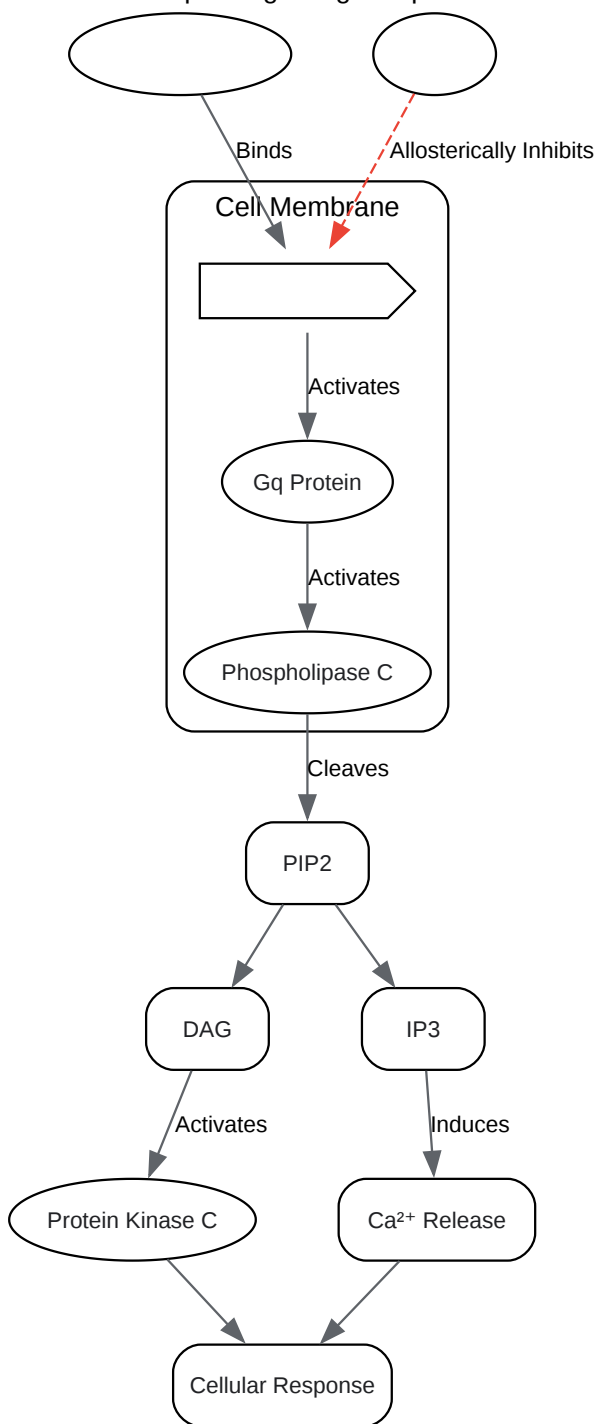
Methodology:

- **Cell Culture:** Cells expressing the $\alpha 1$ -adrenoceptor subtypes were cultured and labeled with $[3H]$ myo-inositol.
- **Antagonist Treatment:** The cells were pre-incubated with varying concentrations of the p -TIA analog.
- **Agonist Stimulation:** The cells were then stimulated with an $\alpha 1$ -adrenoceptor agonist (e.g., norepinephrine) to induce the production of inositol phosphates.
- **Extraction of Inositol Phosphates:** The reaction was stopped, and the total inositol phosphates were extracted from the cells.

- Quantification: The amount of [3H]inositol phosphates was quantified using scintillation counting.
- Data Analysis: The data were analyzed to determine the effect of the ρ -TIA analog on the agonist-induced inositol phosphate formation and to calculate functional parameters such as the IC50.[\[1\]](#)

Visualizations

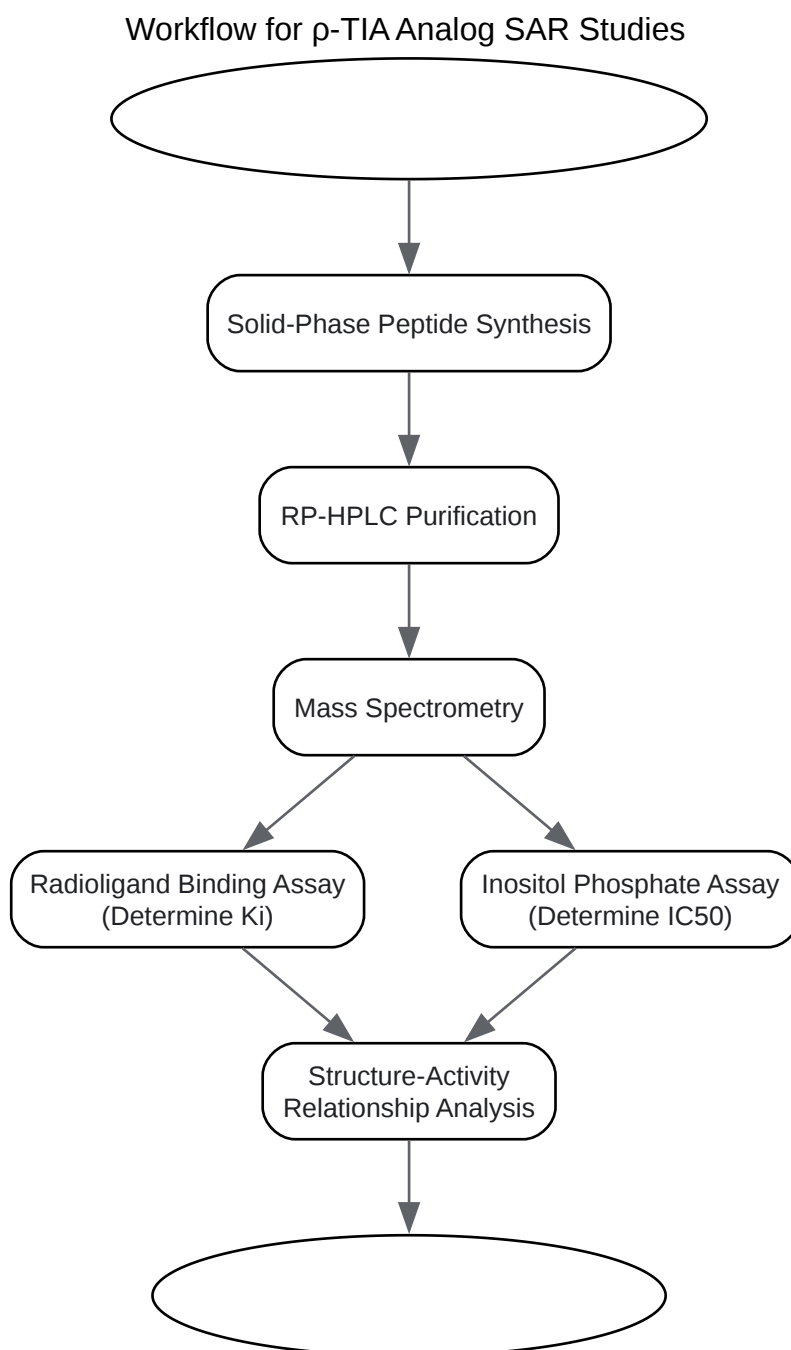
Signaling Pathway of α 1B-Adrenoceptor and Inhibition by ρ -TIA

α 1B-Adrenoceptor Signaling and p-TIA Inhibition

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Caption: α 1B-Adrenoceptor signaling pathway and its allosteric inhibition by p-TIA.

Experimental Workflow for SAR Studies of p-TIA Analogs



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Caption: Experimental workflow for the structure-activity relationship (SAR) studies of ρ -TIA analogs.

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References

- 1. Subtype-selective noncompetitive or competitive inhibition of human α 1-adrenergic receptors by ρ -TIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Allosteric α 1-adrenoceptor antagonism by the conopeptide ρ -TIA | Semantic Scholar [semanticscholar.org]
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